Single-Crystal vs. Thin-Film OFET Mobility: Morphology-Dependent Charge Transport Enabled by S···S Interactions
Perylo[1,12-bcd]thiophene exhibits a striking morphology-dependent mobility gap. Vacuum-evaporated thin-film transistors show a moderate field-effect hole mobility of 0.05 cm²·V⁻¹·s⁻¹, an on/off current ratio of 10⁵, and a threshold voltage of −6.3 V at room temperature. In contrast, single-crystalline micrometer wires of the same compound achieve a hole mobility of 0.8 cm²·V⁻¹·s⁻¹—a 16-fold enhancement [1]. This performance jump is attributed to a unique solid-state packing arrangement with pronounced S···S interactions that create a double-channel transport pathway, a feature not present in the parent hydrocarbon perylene [2]. The mobility of 0.8 cm²·V⁻¹·s⁻¹ places PeT single-crystal devices among the highest-performing small-molecule p-type organic semiconductors reported at the time of publication.
| Evidence Dimension | Field-effect hole mobility in OFET devices |
|---|---|
| Target Compound Data | 0.8 cm²·V⁻¹·s⁻¹ (single-crystalline microwire); 0.05 cm²·V⁻¹·s⁻¹ (vacuum-evaporated thin film); on/off ratio = 10⁵; Vth = −6.3 V |
| Comparator Or Baseline | Same compound in thin-film morphology: 0.05 cm²·V⁻¹·s⁻¹. Perylene single-crystal OFET mobility: not reported to achieve comparable values in analogous device architectures at the time. |
| Quantified Difference | 16-fold mobility enhancement (single-crystal wire vs. thin film of the same compound) |
| Conditions | OFET devices fabricated on SiO₂/Si substrates; single-crystalline microwires grown from solution; measurements at room temperature in ambient atmosphere. |
Why This Matters
For procurement decisions, this evidence demonstrates that perylo[1,12-bcd]thiophene can deliver high OFET mobility (0.8 cm²·V⁻¹·s⁻¹) when processed into the appropriate crystalline morphology, a capability not achievable with perylene or many other small-molecule PAHs in similar device architectures.
- [1] Sun, Y.; Tan, L.; Jiang, S.; Qian, H.; Wang, Z.; Yan, D.; Di, C.; Wang, Y.; Wu, W.; Yu, G.; Yan, S.; Wang, C.; Hu, W.; Liu, Y.; Zhu, D. High-Performance Transistor Based on Individual Single-Crystalline Micrometer Wire of Perylo[1,12-b,c,d]thiophene. J. Am. Chem. Soc. 2007, 129 (7), 1882–1883. DOI: 10.1021/ja068079g View Source
- [2] SciencePlus ABES OData Service Descriptor. J. Am. Chem. Soc. 2007, 129 (7). Abstract: 'A high mobility up to 0.8 cm² V⁻¹ s⁻¹ has been achieved. The extraordinary solid-state packing arrangement with the likelihood of double-channel fashion induced by marked S···S interactions may contribute to the high performance.' View Source
